2,6-dicyclohexylpyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone
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Overview
Description
2,6-Dicyclohexylpyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone is a complex organic compound that belongs to the class of pyrroloisoindole derivatives This compound is characterized by its unique structure, which includes a pyrroloisoindole core substituted with cyclohexyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dicyclohexylpyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of N,N’-dibenzylpyromellitic diimide with Lawesson’s reagent can yield similar compounds . The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to enhance efficiency and reduce costs. The use of continuous flow reactors and automated synthesis platforms can facilitate large-scale production while maintaining product quality.
Chemical Reactions Analysis
Types of Reactions
2,6-Dicyclohexylpyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the functional groups on the pyrroloisoindole core.
Common Reagents and Conditions
Common reagents used in these reactions include Lawesson’s reagent for thionation, strong acids or bases for substitution reactions, and specific catalysts for oxidation and reduction processes. The reaction conditions, such as temperature, solvent, and reaction time, are crucial for achieving the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, thionation with Lawesson’s reagent can introduce sulfur atoms into the molecule, while reduction reactions can yield partially or fully reduced derivatives.
Scientific Research Applications
2,6-Dicyclohexylpyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone has several scientific research applications:
Materials Science: It is used in the development of organic semiconductors and photovoltaic devices due to its electronic properties.
Organic Electronics: The compound’s unique structure makes it suitable for use in organic light-emitting diodes (OLEDs) and field-effect transistors (OFETs).
Medicinal Chemistry: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for targeting specific biological pathways.
Industrial Applications: It can be used in the synthesis of advanced materials with specific mechanical and thermal properties.
Mechanism of Action
The mechanism by which 2,6-dicyclohexylpyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone exerts its effects is primarily related to its electronic structure. The compound can interact with various molecular targets through π-π stacking, hydrogen bonding, and van der Waals interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, influencing biological pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
2,6-Dibenzylpyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrathione: This compound has a similar core structure but with benzyl groups and sulfur atoms.
2,6-Dihydroxypyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetraone: This derivative contains hydroxyl groups instead of cyclohexyl groups.
Uniqueness
The uniqueness of 2,6-dicyclohexylpyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone lies in its cyclohexyl substitutions, which can influence its solubility, stability, and electronic properties. These characteristics make it particularly valuable for applications in materials science and organic electronics.
Properties
IUPAC Name |
2,6-dicyclohexylpyrrolo[3,4-f]isoindole-1,3,5,7-tetrone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O4/c25-19-15-11-17-18(22(28)24(21(17)27)14-9-5-2-6-10-14)12-16(15)20(26)23(19)13-7-3-1-4-8-13/h11-14H,1-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPZQCVWFPKLADR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C(=O)C3=CC4=C(C=C3C2=O)C(=O)N(C4=O)C5CCCCC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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